3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal
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Overview
Description
3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal is an organic compound characterized by the presence of a nitrophenyl group, a methyl group, and an oxopropanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal typically involves the reaction of 4-nitroaniline with methylglyoxal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.
Scientific Research Applications
3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxopropanal moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Shares the nitrophenyl group but lacks the oxopropanal moiety.
Methylglyoxal: Contains the oxopropanal moiety but lacks the nitrophenyl group.
3-[Methyl(4-aminophenyl)amino]-2-oxopropanal: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not shared by its analogs. The presence of both the nitrophenyl and oxopropanal moieties allows for a diverse range of chemical transformations and interactions, making it a versatile compound in research and industrial applications.
Biological Activity
3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial and cytotoxic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a methyl group attached to a nitrophenyl amine and an oxopropanal moiety. This combination allows for diverse chemical reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits considerable antimicrobial properties. A study evaluating silver(I) complexes containing similar ligands reported significant antimicrobial activity against various drug-resistant pathogens, including Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae . The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with cellular processes.
Table 1: Antimicrobial Activity Against Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Klebsiella pneumoniae | 16 µg/mL |
Staphylococcus aureus | 8 µg/mL |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In one study, the compound demonstrated significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of approximately 10.23 µM . This indicates its potential as a chemotherapeutic agent.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
A549 | 10.23 |
MCF-10A (normal) | 11.23 |
The biological activity of this compound is primarily mediated through its interactions with cellular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxopropanal moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions may lead to the modulation of enzyme activities and disruption of cellular functions .
Study on Antimicrobial Properties
In a recent study, researchers synthesized Ag(I) complexes with ligands derived from compounds similar to this compound. The complexes were tested for antimicrobial efficacy against drug-resistant strains. The results indicated that the presence of the nitrophenyl group significantly enhanced antimicrobial activity compared to other derivatives .
Cytotoxicity Evaluation
Another investigation focused on evaluating the cytotoxicity of various derivatives of oxopropanal compounds, including this compound. The study found that modifications in substituents on the aromatic ring influenced cytotoxic activity, highlighting the importance of electronic effects in determining biological outcomes .
Properties
CAS No. |
142846-61-5 |
---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
3-(N-methyl-4-nitroanilino)-2-oxopropanal |
InChI |
InChI=1S/C10H10N2O4/c1-11(6-10(14)7-13)8-2-4-9(5-3-8)12(15)16/h2-5,7H,6H2,1H3 |
InChI Key |
FYFPUKYRSITVEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)C=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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